2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone
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Overview
Description
2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a chemical compound with the molecular formula C17H25N3O. It belongs to the class of spirocyclic compounds, which are characterized by a unique spiro structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the amino and ethanone groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as a selective inhibitor for enzymes like TYK2 and JAK1, which are involved in inflammatory pathways. By binding to these enzymes, the compound can modulate their activity and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core structure and have similar biological activities.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is another spirocyclic derivative with potential as a RIPK1 inhibitor.
Uniqueness
2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is unique due to its specific substitution pattern and the presence of both amino and ethanone functional groups. This unique structure contributes to its selective inhibitory activity and potential therapeutic applications .
Properties
Molecular Formula |
C17H25N3O |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C17H25N3O/c18-12-16(21)20-10-7-17(8-11-20)6-9-19(14-17)13-15-4-2-1-3-5-15/h1-5H,6-14,18H2 |
InChI Key |
KCIXUNKZVSJKHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2)CC3=CC=CC=C3)C(=O)CN |
Origin of Product |
United States |
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